2,4,6-Triiodoresorcinol
CAS No.: 19403-92-0
Cat. No.: VC21060757
Molecular Formula: C6H3I3O2
Molecular Weight: 487.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19403-92-0 |
---|---|
Molecular Formula | C6H3I3O2 |
Molecular Weight | 487.80 g/mol |
IUPAC Name | 2,4,6-triiodobenzene-1,3-diol |
Standard InChI | InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H |
Standard InChI Key | XKFZYVWWXHCHIX-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=C1I)O)I)O)I |
Canonical SMILES | C1=C(C(=C(C(=C1I)O)I)O)I |
Introduction
Chemical Identity and Basic Properties
2,4,6-Triiodoresorcinol is a halogenated aromatic compound derived from resorcinol (1,3-benzenediol). It is characterized by its molecular formula C6H3I3O2 and has a molecular weight of 487.8 g/mol. This compound is also known by the synonym Riodoxol and represents an important iodinated derivative in organic chemistry .
The compound's structure consists of a benzene ring with two hydroxyl groups at the 1 and 3 positions, while iodine atoms occupy the 2, 4, and 6 positions. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity profile.
Physical and Chemical Properties
The physical and chemical properties of 2,4,6-Triiodoresorcinol are summarized in the following table:
Property | Value |
---|---|
CAS Number | 19403-92-0 |
Molecular Formula | C6H3I3O2 |
Molecular Weight | 487.8 g/mol |
Physical Form | Solid |
Color | Brown |
Melting Point | 144°C |
Boiling Point | 267.3±40.0°C (Predicted) |
Density | 3.198±0.06 g/cm³ (Predicted) |
pKa | 5.96±0.28 (Predicted) |
Solubility | Slightly soluble in DMSO and methanol |
Recommended Storage | 2-8°C (protect from light) |
These properties highlight the compound's relatively high melting point, limited solubility in common organic solvents, and the need for protection from light during storage, indicating potential photosensitivity .
Nomenclature and Identification
Synonyms and Alternative Names
2,4,6-Triiodoresorcinol is known by several names in scientific literature and commercial applications:
-
Riodoxol
-
2,4,6-Triiodo-1,3-benzenediol
-
2,4,6-Triiodobenzene-1,3-diol
-
1,3-Benzenediol, 2,4,6-triiodo-
-
Resorcinol Impurity 1 (Riodoxol)
-
2,4,6-Triiodoresorcinol USP/EP/BP
Synthesis Methods
The synthesis of 2,4,6-Triiodoresorcinol can be accomplished through various methods, with iodination of resorcinol being the primary approach. Patent literature describes an efficient preparation method that offers high yields and process safety.
Modern Synthesis Procedure
A patented preparation method for 2,4,6-Triiodoresorcinol involves the following steps:
-
Preparation of methanolic sulfuric acid solution by dissolving concentrated sulfuric acid in methanol
-
Addition of resorcinol and potassium iodide to the solution under stirring
-
Heating the mixture to 50°C followed by dropwise addition of hydrogen peroxide solution
-
Maintaining the reaction at 50-54°C for a specified duration
-
Cooling to room temperature and isolating the product through precipitation
-
Purification through recrystallization from tetrachloroethylene
This method has been reported to achieve a 100% conversion rate with a final product yield of 96% .
Key Reaction Parameters
The critical parameters for successful synthesis include:
Parameter | Optimal Condition |
---|---|
Reaction Temperature | 50-54°C |
Reaction Time | 1-2 hours |
Molar Ratio (Resorcinol:KI:H₂O₂) | 1:3:6 |
Solvent | Methanol |
Catalyst | Concentrated sulfuric acid |
Recrystallization Solvent | Tetrachloroethylene |
The precise control of these parameters is essential for achieving high yields and product purity .
Applications and Uses
2,4,6-Triiodoresorcinol has several applications across pharmaceutical and chemical industries, primarily due to its iodine content and structural properties.
Pharmaceutical Applications
The compound is utilized in pharmaceutical preparations primarily as:
-
A keratolytic agent - helps in removing the outer layer of skin
-
An antiseborrheic compound - used in the treatment of seborrheic dermatitis and related conditions
-
A precursor in the synthesis of other pharmaceutical ingredients
As an iodinated derivative of resorcinol, it retains some of the parent compound's antiseptic properties while incorporating the specific characteristics imparted by the iodine substituents .
Chemical and Analytical Applications
In addition to its pharmaceutical uses, 2,4,6-Triiodoresorcinol serves as:
-
A reference standard for analytical chemistry
-
An intermediate in organic synthesis
-
A reagent in specific chemical reactions
These applications leverage the compound's unique reactivity profile and physical properties .
Related Compounds and Derivatives
2,4,6-Triiodoresorcinol belongs to a family of halogenated resorcinol derivatives that share similar structural features but exhibit distinct properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume